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Compound of Interest

Compound Name: Epinorgalanthamine

Cat. No.: B120396 Get Quote

For researchers, scientists, and professionals in drug development, a thorough understanding

of the structural and spectral properties of natural compounds is paramount.

Epinorgalanthamine, a member of the Amaryllidaceae alkaloid family, presents a compelling

case study in the power of modern spectroscopic techniques for the elucidation of complex

molecular architectures. This technical guide provides a comprehensive overview of the

structure, spectral data, and experimental methodologies associated with

epinorgalanthamine.

Epinorgalanthamine is a galanthamine-type alkaloid, a class of compounds known for their

interesting biological activities. Its structural framework is closely related to that of

galanthamine, a well-known acetylcholinesterase inhibitor used in the management of

Alzheimer's disease. The subtle stereochemical differences between these molecules can have

significant impacts on their biological profiles, making detailed structural analysis crucial.

Spectroscopic Data for Structural Confirmation
The definitive structure of epinorgalanthamine has been established through a combination of

one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy and mass

spectrometry. The following tables summarize the key quantitative data obtained from these

analyses.

Table 1: ¹H NMR Spectral Data of Epinorgalanthamine
(500 MHz, CDCl₃)
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Position
Chemical Shift (δ,
ppm)

Multiplicity
Coupling Constant
(J, Hz)

1 6.72 d 8.2

2 6.65 d 8.2

4 4.62 s

4a 3.38 m

6 4.18 br s

7 2.15 m

8 2.80 m

10 3.78 s

11 3.15 d 12.5

11' 2.75 d 12.5

12b 2.55 m

OCH₃ 3.85 s

Table 2: ¹³C NMR Spectral Data of Epinorgalanthamine
(125 MHz, CDCl₃)
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Position Chemical Shift (δ, ppm)

1 128.5

2 111.8

3 146.9

4 88.1

4a 48.5

5 132.7

6 61.2

7 31.5

8 49.2

8a 127.3

10 145.8

11 58.9

12 45.1

12a 122.9

OCH₃ 56.1

Mass Spectrometry Data
High-resolution mass spectrometry (HRMS) provides crucial information for determining the

elemental composition of a molecule. For epinorgalanthamine, the protonated molecule

[M+H]⁺ is observed at m/z 274.1443, which corresponds to the molecular formula C₁₆H₂₀NO₃⁺.

Experimental Protocols for Isolation and Analysis
The isolation and structural elucidation of epinorgalanthamine involve a series of meticulous

experimental procedures.
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Isolation of Epinorgalanthamine
A typical workflow for the isolation of epinorgalanthamine from its natural source, such as the

bulbs of Narcissus species, is outlined below.

Plant Material (e.g., Narcissus bulbs)

Extraction with a suitable solvent (e.g., ethanol or methanol)

Acid-Base Partitioning to isolate the crude alkaloid fraction

Column Chromatography (e.g., silica gel or alumina)

Further purification by Preparative Thin-Layer Chromatography (pTLC) or High-Performance Liquid Chromatography (HPLC)

Pure Epinorgalanthamine

Click to download full resolution via product page

Caption: General workflow for the isolation of epinorgalanthamine.

Detailed Methodology:

Extraction: The air-dried and powdered plant material is exhaustively extracted with a polar

solvent like ethanol or methanol at room temperature. The solvent is then evaporated under

reduced pressure to yield a crude extract.
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Acid-Base Partitioning: The crude extract is dissolved in an acidic aqueous solution (e.g., 2%

sulfuric acid) and washed with a nonpolar solvent (e.g., diethyl ether) to remove neutral and

acidic compounds. The aqueous layer is then basified with a base (e.g., ammonium

hydroxide) to a pH of 9-10 and extracted with a chlorinated solvent (e.g., chloroform or

dichloromethane) to obtain the crude alkaloid fraction.

Chromatographic Purification: The crude alkaloid fraction is subjected to column

chromatography on silica gel or alumina. The column is typically eluted with a gradient of

solvents, such as a mixture of chloroform and methanol, of increasing polarity. Fractions are

collected and monitored by thin-layer chromatography (TLC). Fractions containing

epinorgalanthamine are combined.

Final Purification: The enriched fractions are further purified using preparative TLC or HPLC

to yield pure epinorgalanthamine. The purity of the final compound is confirmed by

analytical HPLC and spectroscopic methods.

Structural Elucidation
The definitive structure of the isolated compound is determined using a suite of spectroscopic

techniques.

Pure Epinorgalanthamine

Mass Spectrometry (HRMS)
- Molecular Formula Determination

1D NMR Spectroscopy
- ¹H NMR (proton environment)
- ¹³C NMR (carbon framework)

2D NMR Spectroscopy
- COSY (proton-proton correlations)

- HSQC (proton-carbon direct correlations)
- HMBC (proton-carbon long-range correlations)

Structure Elucidation

Click to download full resolution via product page

Caption: Spectroscopic workflow for the structure elucidation of epinorgalanthamine.
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Detailed Methodology:

Mass Spectrometry: High-resolution mass spectrometry is used to determine the exact mass

and elemental composition of the molecule.

¹H NMR Spectroscopy: The ¹H NMR spectrum provides information about the number of

different types of protons, their chemical environment, and their connectivity through spin-

spin coupling.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of non-equivalent

carbons and their chemical shifts, indicating the types of carbon atoms present (e.g., sp³,

sp², carbonyl).

2D NMR Spectroscopy:

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other,

helping to establish spin systems within the molecule.

HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with the carbons

to which they are directly attached.

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons

and carbons that are two or three bonds away, which is crucial for piecing together the

molecular skeleton.

Signaling Pathways and Biological Activity
Currently, there is a lack of specific research detailing the direct interaction of

epinorgalanthamine with cellular signaling pathways. However, as a galanthamine-type

alkaloid, its biological activity is often explored in the context of acetylcholinesterase (AChE)

inhibition. The logical relationship for investigating its potential biological activity is as follows:
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Epinorgalanthamine

In vitro Enzyme Inhibition Assays (e.g., AChE)

Cell-based Assays to determine cytotoxicity and other cellular effects

In vivo studies in animal models

Elucidation of Mechanism of Action and Signaling Pathway Involvement

Click to download full resolution via product page

Caption: Logical workflow for investigating the biological activity of epinorgalanthamine.

Further research is warranted to explore the specific molecular targets and signaling cascades

that may be modulated by epinorgalanthamine, which could unveil novel therapeutic

applications for this and related Amaryllidaceae alkaloids.
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[https://www.benchchem.com/product/b120396#epinorgalanthamine-structure-elucidation-
and-spectral-data]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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